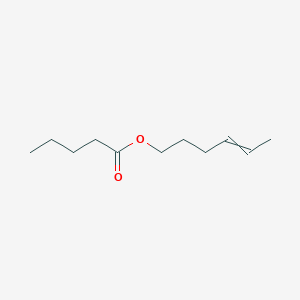

Pentanoic acid, 4-hexenyl ester

Description

Structure

3D Structure

Properties

CAS No. |

903552-55-6 |

|---|---|

Molecular Formula |

C11H20O2 |

Molecular Weight |

184.27 g/mol |

IUPAC Name |

hex-4-enyl pentanoate |

InChI |

InChI=1S/C11H20O2/c1-3-5-7-8-10-13-11(12)9-6-4-2/h3,5H,4,6-10H2,1-2H3 |

InChI Key |

QLAHTOAWSVBMSN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)OCCCC=CC |

Origin of Product |

United States |

Synthetic Methodologies for Pentanoic Acid, 4 Hexenyl Ester

Direct Esterification Approaches

Direct esterification, a cornerstone of organic synthesis, involves the reaction of a carboxylic acid with an alcohol to form an ester and water. masterorganicchemistry.com In the context of pentanoic acid, 4-hexenyl ester, this involves the reaction of pentanoic acid with 4-hexen-1-ol (B3030600).

Acid-Catalyzed Esterification Variants

The most common method for direct esterification is the Fischer-Speier esterification, which utilizes an acid catalyst to accelerate the reaction. nih.gov This reaction is a reversible process, and to drive the equilibrium towards the formation of the ester, an excess of one of the reactants (typically the alcohol) is used, or the water formed during the reaction is removed. masterorganicchemistry.com

Commonly employed acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA). nih.gov The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.com

While specific data for the synthesis of pentanoic acid, 4-hexenyl ester is limited, research on analogous esters provides insight into typical reaction conditions. For instance, the synthesis of other secondary esters has been achieved using modified resin catalysts with both Brønsted and Lewis acid sites. In one study on the esterification of 1-hexene (B165129) with acetic acid to produce 1-methylpentyl acetate (B1210297), a modified resin catalyst, Zn/A15, demonstrated excellent catalytic activity. youtube.com Under optimal conditions, a high conversion of the olefin was achieved. youtube.com

Illustrative Data for Acid-Catalyzed Esterification of a Related Unsaturated Ester:

| Catalyst | Reactants | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Strongly acidic cation exchange resin | Hexanoic acid, cis-3-Hexen-1-ol (leaf alcohol) | 132-155 | 1-3 (until no water produced) | Not specified | begellhouse.com |

This table presents data for the synthesis of an analogous ester, cis-3-hexenyl hexanoate, to illustrate typical conditions for acid-catalyzed esterification.

Activation Strategies for Carboxylic Acids in Ester Synthesis

To circumvent the equilibrium limitations of Fischer esterification, the carboxylic acid can be "activated" to enhance its reactivity. This involves converting the carboxylic acid into a more reactive derivative, such as an acid chloride or an acid anhydride. These activated intermediates readily react with alcohols to form esters, often under milder conditions and without the need for a strong acid catalyst.

One common method involves reacting the carboxylic acid with thionyl chloride (SOCl₂) to form the corresponding acid chloride. The acid chloride is then reacted with the alcohol, in this case, 4-hexen-1-ol, in the presence of a base (like pyridine) to neutralize the HCl generated.

Another approach is the use of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), which facilitate the esterification by activating the carboxylic acid in situ.

Transesterification Reactions

Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. nih.gov This method can be an effective route for the synthesis of pentanoic acid, 4-hexenyl ester.

Alcoholysis of Pentanoic Acid Esters

In this approach, a more readily available ester of pentanoic acid, such as methyl pentanoate or ethyl pentanoate, is reacted with 4-hexen-1-ol in the presence of an acid or base catalyst. The equilibrium is driven towards the desired product, pentanoic acid, 4-hexenyl ester, by removing the lower-boiling alcohol (methanol or ethanol) by distillation.

Acid catalysts for transesterification function similarly to those in direct esterification, by protonating the carbonyl oxygen of the starting ester. nih.gov Basic catalysts, such as sodium methoxide, deprotonate the alcohol, increasing its nucleophilicity.

Enzymatic Transesterification Catalysis

Enzymes, particularly lipases, have emerged as powerful catalysts for ester synthesis due to their high selectivity and ability to function under mild reaction conditions. begellhouse.comrsc.org Lipases can catalyze transesterification reactions, offering a green alternative to chemical catalysts. begellhouse.com Immobilized lipases are often preferred as they can be easily recovered and reused, which is economically and environmentally advantageous. nih.gov

The synthesis of various flavor esters has been successfully demonstrated using immobilized lipases. begellhouse.com For example, the lipase (B570770) from Mucor miehei has been used to catalyze the transesterification of hexanol with triacetin (B1683017) to produce hexyl acetate, a fruity flavor compound. In a study on the synthesis of (Z)-3-hexen-1-yl acetate, crude lipase from rape seedlings showed high yields in the transesterification of (Z)-3-hexen-1-ol with vinyl acetate. begellhouse.com

Illustrative Data for Lipase-Catalyzed Transesterification of a Related Ester:

| Lipase Source | Reactants | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Rape seedlings (crude lipase) | (Z)-3-hexen-1-ol, Vinyl acetate | n-hexane | 40 | 72 | 76 | begellhouse.com |

| Mucor miehei (immobilized) | Hexanol, Triacetin | Not specified | 52.6 | 7.7 | 86.6 (molar conversion) |

This table presents data for the synthesis of analogous esters to illustrate typical conditions for lipase-catalyzed transesterification.

Green Chemistry Principles in Ester Synthesis

The application of green chemistry principles is increasingly important in the chemical industry to develop more sustainable processes. The synthesis of pentanoic acid, 4-hexenyl ester can be made more environmentally friendly through several strategies.

The use of enzymatic catalysts, as discussed above, is a key tenet of green chemistry. Lipases operate under mild conditions, are biodegradable, and exhibit high selectivity, which minimizes the formation of byproducts and reduces energy consumption. rsc.org

The development of heterogeneous catalysts for direct esterification and transesterification also aligns with green chemistry principles. Solid acid catalysts, such as ion-exchange resins and zeolites, can be easily separated from the reaction mixture and reused, reducing waste and simplifying product purification. youtube.com For example, the esterification of 1-hexene and acetic acid has been successfully catalyzed by a modified resin with a Lewis acid. youtube.com

Solvent selection is another critical aspect. The use of greener solvents or, ideally, solvent-free reaction conditions can significantly reduce the environmental impact of the synthesis. Research into solvent-free esterifications mediated by immobilized lipases has shown promising results for the synthesis of various flavor esters.

Solvent-Free Synthetic Protocols

The development of solvent-free reaction conditions is a cornerstone of green chemistry, aiming to reduce waste and environmental impact. For the synthesis of unsaturated esters, several solvent-free protocols have been established, offering advantages like simplified workup procedures, mild reaction conditions, and often, high yields.

One notable approach is the one-pot, solvent-free synthesis of α,β-unsaturated esters using a C3-symmetric arsine catalyst. This method simplifies the traditional three-step Wittig reaction into a single step. The reaction proceeds by mixing an aldehyde, ethyl bromoacetate, and potassium carbonate with the arsine catalyst, typically with a few drops of water, and heating the mixture. tandfonline.com This process is advantageous due to its short reaction times and the elimination of organic solvents. tandfonline.com

Another effective solvent-free method involves the use of a solid superacid catalyst, such as sulfated zirconia (SO₄²⁻/ZrO₂), for the condensation of β-dicarbonyl compounds with amines to produce β-amino-α,β-unsaturated esters. researchgate.net This heterogeneous catalyst offers mild reaction conditions and is noted for its low cost and toxicity. researchgate.net

Furthermore, the esterification of phytosterols (B1254722) with unsaturated fatty acids, such as linoleic acid, has been achieved efficiently under solvent-free conditions at mild temperatures (60 °C) using 4-dodecylbenzenesulfonic acid (DBSA) as a catalyst. rsc.org This method achieves high conversion rates (above 95%) and crucially, does not require extra water-removal operations, as the catalyst system forms a micro-emulsion that facilitates water separation, driving the reaction equilibrium towards the ester product. rsc.org

A one-pot, two-step synthesis of wax esters from fatty acid methyl esters has also been developed that operates without solvents or base additives, relying on consecutive homogeneous ruthenium-catalysed reactions. rsc.org

| Catalyst/Method | Reactants | Conditions | Yield | Reference |

| C3-symmetric arsine | Aldehyde, Ethyl bromoacetate, K₂CO₃ | Solvent-free, 80 °C | High | tandfonline.com |

| Sulfated Zirconia (SO₄²⁻/ZrO₂) | β-dicarbonyl compounds, Amines | Solvent-free | Not specified | researchgate.net |

| 4-dodecylbenzenesulfonic acid (DBSA) | Phytosterol, Linoleic acid | Solvent-free, 60 °C | >95% Conversion | rsc.org |

| Ruthenium catalyst | Fatty acid methyl esters | Solvent- and base-free | Excellent | rsc.org |

Heterogeneous Catalysis in Esterification

Heterogeneous catalysts are crucial for sustainable chemical production, offering significant advantages such as easy separation from the reaction mixture, reusability, and often enhanced stability under reaction conditions. In the context of producing Pentanoic acid, 4-hexenyl ester via the esterification of pentanoic acid with 4-hexen-1-ol, several types of solid acid catalysts have shown high efficacy.

Sulfonic acid-functionalized catalysts are prominent in this field. For instance, solid glycerol-based catalysts (glycerol-SO₃H and glycerol-ClSO₃H) have been synthesized and used for the esterification of palm fatty acid distillate (PFAD). mdpi.com These catalysts, despite having a low surface area, possess high acid strength, enabling them to achieve esterification yields of 96.7% and 98.2%, respectively, at 120 °C. mdpi.com Similarly, styrene-divinylbenzene acid resin has demonstrated good activity and high thermal stability (up to 180 °C) in the esterification of oleic acid with polyols like 1,3-propanediol (B51772) and glycerol. mdpi.com

Organozirconium complexes have also emerged as effective heterogeneous catalysts. Lewis acidic organozirconium complexes supported on polyoxometalates, such as TBA₄H[PVW₁₁O₄₀] (TBA-P-V) and TBA₅H₄[PV₂W₁₀O₄₀] (TBA-P-V2), have been used for the esterification of various fatty acids with methanol. nii.ac.jp For the esterification of linoleic acid at 80°C, one such catalyst achieved 83% conversion in 6 hours. nii.ac.jp These catalysts demonstrate high selectivity (>99%) for the corresponding ester products. nii.ac.jp

The choice of catalyst can significantly impact reaction efficiency. Studies comparing homogeneous catalysts like sulfuric acid with heterogeneous sulfonic resins have shown that the resins are promising candidates for continuous industrial applications due to their high activity and resistance to deactivation. mdpi.com

| Catalyst Type | Specific Catalyst Example | Substrates | Key Findings | Reference |

| Sulfonic Resins | Styrene-divinylbenzene acid resin | Oleic acid, 1,3-propanediol, Glycerol | High activity and stability at 180 °C; suitable for continuous processes. | mdpi.com |

| Sulfonated Glycerol | glycerol-ClSO₃H | Palm Fatty Acid Distillate (PFAD), Methanol | Achieved 98.2% yield at 120 °C; high acid strength (3.96 mmol/g). | mdpi.com |

| Organozirconium Complexes | TBA-P-Al-Zr | Linoleic acid, Palmitic acid, Oleic acid, Methanol | 83% conversion for linoleic acid in 6h at 80°C; >99% selectivity. | nii.ac.jp |

Biocatalytic Pathways for Pentanoic Acid, 4-Hexenyl Ester

Biocatalysis, the use of enzymes or whole cells to catalyze chemical reactions, offers unparalleled chemo-, regio-, and stereoselectivity under mild conditions. For the synthesis of unsaturated esters, biocatalytic routes represent a highly advanced and green alternative to traditional chemical methods.

A chemo-enzymatic approach combining an enzymatic reduction with a classic chemical reaction has been reported for the synthesis of α,β-unsaturated esters. nih.gov This method utilizes a carboxylic acid reductase (CAR) from Mycobacterium sp. to reduce various aromatic and aliphatic carboxylic acids to their corresponding aldehydes. nih.gov These aldehydes are then subjected to a Wittig reaction to produce the target α,β-unsaturated esters, effectively achieving a two-carbon chain elongation. nih.gov This strategy could be envisioned for synthesizing an unsaturated precursor to the target ester from a shorter-chain carboxylic acid.

Engineered proteins are also at the forefront of biocatalytic synthesis. Myoglobin-based catalysts have been engineered to catalyze the stereoselective synthesis of fluorinated cyclopropanes, a transformation not readily accessible via chemocatalysis. utdallas.edu This highlights the power of biocatalysis to create complex and valuable molecules with high precision. While not a direct synthesis of an ester, the principle of using engineered enzymes for specific C-C bond formations is applicable.

Furthermore, the regioselective hydroxylation capabilities of enzymes have been demonstrated by the HpaBC monooxygenase, which can convert piceatannol (B1677779) into 3,4,5,3',5'-pentahydroxy-trans-stilbene (PHS). nih.gov This illustrates the precision with which enzymes can modify complex molecules, a principle that could be applied to create functionalized alcohols or acids for subsequent esterification.

| Biocatalytic System | Transformation | Substrates | Key Feature | Reference |

| Carboxylic Acid Reductase (CAR) + Wittig Reaction | Carboxylic acid to α,β-unsaturated ester | Phenylacetic acid, various carboxylic acids | Chemo-enzymatic chain elongation. | nih.gov |

| Engineered Myoglobin | Cyclopropanation | gem-difluoro alkenes, diazoacetonitrile | High diastereo- and enantiocontrol (up to 99:1 d.r., 99% e.e.). | utdallas.edu |

| HpaBC Monooxygenase | Regioselective Hydroxylation | Piceatannol | Highly specific C-H activation to produce a pentahydroxylated product. | nih.gov |

Chemo- and Regioselective Synthesis Strategies for Unsaturated Esters

Achieving high chemo- and regioselectivity is a primary challenge in the synthesis of complex molecules like unsaturated esters, which may contain multiple reactive sites. Modern synthetic strategies employ carefully chosen catalysts and reaction conditions to control reaction outcomes precisely.

Transition-metal-catalyzed carbonylation is a powerful method for creating β,γ-unsaturated carbonyl compounds from unactivated alkenes. nih.gov A recently developed method allows for the regioselective formation of β,γ-unsaturated amides from alkenes and carbamoyl (B1232498) chlorides under mild conditions, demonstrating a novel retrosynthetic approach. nih.gov This type of regiocontrol is critical when synthesizing esters with the double bond at a specific position, such as the γ,δ-position (4-position) in Pentanoic acid, 4-hexenyl ester.

Metal-free synthesis offers an alternative pathway for achieving high selectivity. A one-pot, metal-free method for the synthesis of C3-sulfonate esters of quinolines has been developed where sulfonyl chloride acts as both the sulfonylating and chlorinating agent, showcasing high chemo- and regioselectivity. rsc.org

Stereoselectivity is also a key consideration. A highly (E)-stereoselective synthesis of β-phosphoroxylated α,β-unsaturated esters has been achieved through a mild, trimethylamine-catalyzed 1,3-hydrogen migration. nih.gov This process starts from a solvent-free Perkow reaction, and the resulting stereochemically pure ester can be further modified, for instance, via a stereoretentive Negishi cross-coupling reaction. nih.gov Such strategies are essential for controlling the geometry (E/Z) of the double bond in the final product.

Emerging Synthetic Routes and Advanced Catalysis for Pentanoic Acid, 4-Hexenyl Ester

The field of organic synthesis is continuously evolving, with new catalysts and reaction pathways being developed to improve efficiency, selectivity, and sustainability. These emerging routes offer promising future directions for the synthesis of molecules like Pentanoic acid, 4-hexenyl ester.

Advanced catalytic systems that enable one-pot, multi-step reactions are particularly noteworthy. For example, a consecutive one-pot, two-step catalysis involving ruthenium-catalyzed hydrogenation-dehydrogenation reactions allows for the solvent- and base-free synthesis of wax esters from fatty acid methyl esters. rsc.org This approach streamlines the synthetic process, reducing waste and operational complexity.

The development of novel catalysts that operate under exceptionally mild or unique conditions is another key area. The use of a C3-symmetric arsine for a one-pot, solvent-free Wittig-type reaction represents a significant simplification of a classic transformation, yielding α,β-unsaturated esters with high efficiency. tandfonline.com

Chemo-enzymatic cascades are also gaining prominence as a powerful emerging strategy. The combination of an enzymatic reduction of a carboxylic acid to an aldehyde, followed by a chemical Wittig reaction, provides a novel and green route to α,β-unsaturated esters. nih.gov This synergy between biocatalysis and traditional organic chemistry opens up new synthetic possibilities that leverage the best of both worlds: the selectivity of enzymes and the versatility of chemical transformations. These advanced methods pave the way for more efficient and environmentally benign syntheses of a wide range of unsaturated esters.

Chemical Reactivity and Transformations of Pentanoic Acid, 4 Hexenyl Ester

Hydrolytic Degradation Pathways

The ester linkage in pentanoic acid, 4-hexenyl ester is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield pentanoic acid and 4-hexen-1-ol (B3030600). This process can be catalyzed by acids, bases, or enzymes.

The kinetics of acid-catalyzed ester hydrolysis are typically first-order with respect to both the ester and the acid catalyst. researchgate.net The rate of hydrolysis is influenced by steric effects around the ester group. rsc.org For pentanoic acid, 4-hexenyl ester, the relatively unhindered nature of the ester would suggest a moderate rate of hydrolysis under acidic conditions.

Table 1: Illustrative Kinetic Data for Acid-Catalyzed Hydrolysis of an Unsaturated Ester

| Parameter | Value | Conditions |

| Rate Constant (k) | 1.2 x 10⁻⁴ M⁻¹s⁻¹ | 0.1 M HCl, 50°C |

| Order of Reaction | Second Order | - |

| Activation Energy (Ea) | 65 kJ/mol | - |

Base-catalyzed hydrolysis, or saponification, is an irreversible reaction that converts an ester into a carboxylate salt and an alcohol. masterorganicchemistry.comyoutube.com The reaction proceeds through the nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com This is followed by the elimination of the alkoxide leaving group. The resulting carboxylic acid is then deprotonated by the base to form a carboxylate salt, which drives the reaction to completion. chemistrysteps.commasterorganicchemistry.com

The rate of base-catalyzed hydrolysis is generally faster than acid-catalyzed hydrolysis. chemistrysteps.com The reaction is typically second-order, being first-order in both the ester and the hydroxide ion.

Table 2: Typical Reaction Conditions for Base-Catalyzed Hydrolysis of an Ester

| Reagent | Concentration | Solvent | Temperature | Reaction Time |

| Sodium Hydroxide | 1.0 M | Water/Ethanol | 80°C | 2 hours |

| Potassium Hydroxide | 1.2 M | Water/Methanol | 70°C | 3 hours |

Note: These conditions are general for ester saponification and would be applicable to pentanoic acid, 4-hexenyl ester.

Esterases are a class of enzymes that catalyze the hydrolysis of esters. pearson.comresearchgate.net These enzymes are highly specific and can operate under mild conditions of temperature and pH. esterbiotech.com The active site of an esterase typically contains a catalytic triad (B1167595) of amino acid residues that facilitates the hydrolysis reaction. The process involves the formation of an acyl-enzyme intermediate, which is then hydrolyzed to release the carboxylic acid and regenerate the enzyme. researchgate.net

The rate of enzymatic hydrolysis is dependent on several factors, including substrate concentration, temperature, and pH. The kinetics often follow the Michaelis-Menten model. While specific studies on the enzymatic hydrolysis of pentanoic acid, 4-hexenyl ester are not prevalent, esterases with broad substrate specificity would be expected to catalyze its hydrolysis.

Reactions Involving the Alkene Moiety

The 4-hexenyl portion of the molecule contains a carbon-carbon double bond, which is a site of reactivity for various addition reactions.

The double bond in pentanoic acid, 4-hexenyl ester can be reduced to a single bond through catalytic hydrogenation. This reaction typically involves the use of hydrogen gas and a metal catalyst, such as palladium, platinum, or nickel. Selective hydrogenation of the alkene without reducing the ester group is a common strategy. researchgate.netchemistryviews.org This can often be achieved under mild reaction conditions. researchgate.net

Conversely, it is also possible to selectively reduce the ester group while leaving the double bond intact, although this often requires more specialized catalysts and reaction conditions. researchgate.net

Table 3: Illustrative Conditions for Selective Hydrogenation of an Unsaturated Ester

| Catalyst | Hydrogen Pressure | Solvent | Temperature | Selectivity for Alkane |

| 10% Pd/C | 1 atm | Ethanol | 25°C | >99% |

| Raney Nickel | 50 psi | Methanol | 50°C | ~98% |

| Rhodium complex | 5 bar | Anisole | 40°C | High |

Note: This data is representative for the selective hydrogenation of an alkene in the presence of an ester.

The alkene functional group readily undergoes halogenation with halogens such as chlorine (Cl₂) and bromine (Br₂). masterorganicchemistry.com This reaction proceeds through an electrophilic addition mechanism, typically involving a cyclic halonium ion intermediate. masterorganicchemistry.com The addition of the two halogen atoms occurs in an anti fashion, meaning they add to opposite faces of the double bond. masterorganicchemistry.com This reaction is generally rapid and can be carried out in an inert solvent like dichloromethane (B109758) or carbon tetrachloride. masterorganicchemistry.com

Table 4: Products of Halogenation of Pentanoic Acid, 4-Hexenyl Ester

| Halogen | Product Name | Structure |

| Bromine (Br₂) | Pentanoic acid, 4,5-dibromohexyl ester | CH₃(CH₂)₃COOCH₂(CH₂)₂CHBrCH₂Br |

| Chlorine (Cl₂) | Pentanoic acid, 4,5-dichlorohexyl ester | CH₃(CH₂)₃COOCH₂(CH₂)₂CHClCH₂Cl |

Epoxidation and Dihydroxylation Methodologies

The double bond in the 4-hexenyl chain of pentanoic acid, 4-hexenyl ester is susceptible to oxidation reactions, leading to the formation of epoxides and diols, which are valuable intermediates in organic synthesis.

Epoxidation: The conversion of the alkene to an epoxide, a three-membered cyclic ether, is typically achieved by treatment with a peroxy acid. A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via a concerted mechanism where the peroxy acid delivers an oxygen atom to the double bond. The ester functionality is generally stable under these conditions.

Dihydroxylation: The double bond can be converted to a vicinal diol (a glycol) through dihydroxylation. This transformation can be achieved with different stereochemical outcomes depending on the chosen methodology.

Syn-dihydroxylation: This results in the addition of two hydroxyl groups to the same face of the double bond. A widely used method for syn-dihydroxylation is the Upjohn dihydroxylation, which employs a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant such as N-methylmorpholine N-oxide (NMO) mdpi.comproquest.com. For asymmetric synthesis, the Sharpless asymmetric dihydroxylation can be employed, which uses a chiral ligand to induce enantioselectivity nih.govwikipedia.orgbritannica.com.

Anti-dihydroxylation: This leads to the addition of hydroxyl groups to opposite faces of the double bond. This is typically a two-step process involving initial epoxidation of the alkene, followed by acid-catalyzed ring-opening of the epoxide by water nih.gov. The nucleophilic attack of water on the protonated epoxide occurs from the backside, resulting in the anti-diol.

| Transformation | Method | Key Reagents | Stereochemistry |

|---|---|---|---|

| Epoxidation | Peroxy acid oxidation | m-CPBA | N/A |

| Dihydroxylation | Upjohn Dihydroxylation | cat. OsO₄, NMO | Syn |

| Epoxidation followed by hydrolysis | 1. m-CPBA 2. H₃O⁺ | Anti |

Olefin Metathesis Reactions of the Hexenyl Chain

The terminal double bond of the 4-hexenyl group in pentanoic acid, 4-hexenyl ester makes it a suitable substrate for olefin metathesis reactions. These reactions, catalyzed by transition metal complexes such as those developed by Grubbs and Schrock, allow for the formation of new carbon-carbon double bonds ebrary.nettue.nl.

Cross-Metathesis (CM): In this reaction, the 4-hexenyl ester is reacted with another olefin in the presence of a metathesis catalyst. This results in the exchange of alkylidene fragments between the two alkenes. The outcome of the reaction depends on the nature of the reaction partner and the catalyst used. For example, cross-metathesis with a simple alpha-olefin can lead to a new, longer-chain unsaturated ester rsc.org.

Ring-Closing Metathesis (RCM): While the parent molecule itself cannot undergo RCM, if the pentanoic acid portion were also unsaturated and appropriately positioned, RCM could be a powerful tool for the synthesis of macrocyclic lactones acs.orglibretexts.org.

Acyclic Diene Metathesis (ADMET) Polymerization: If pentanoic acid, 4-hexenyl ester were converted into a diene (for instance, by introducing a double bond into the pentanoate chain), it could undergo ADMET polymerization to form unsaturated polyesters mdpi.comwikipedia.org.

The choice of catalyst is crucial for the success of these reactions. Grubbs' ruthenium-based catalysts are known for their high tolerance to various functional groups, including esters, making them well-suited for the metathesis of pentanoic acid, 4-hexenyl ester ebrary.net. Schrock's molybdenum-based catalysts, while often more reactive, can be more sensitive to functional groups tue.nl.

| Reaction Type | Description | Typical Catalyst |

|---|---|---|

| Cross-Metathesis | Reaction with another olefin to exchange alkylidene groups. | Grubbs' Catalyst (e.g., 2nd Generation) |

| Self-Metathesis | Reaction of two molecules of the ester to form a longer chain di-ester and ethylene (B1197577). | Grubbs' or Schrock's Catalyst |

Electrophilic and Radical Additions to the Unsaturated Linkage

The double bond in the hexenyl chain can undergo both electrophilic and radical addition reactions.

Electrophilic Addition: In the presence of electrophiles, the π-electrons of the double bond act as a nucleophile. A classic example is hydrohalogenation, the addition of a hydrogen halide (HX) across the double bond. This reaction typically proceeds through a carbocation intermediate and follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms nih.govcapes.gov.br. Halogenation, the addition of a halogen (e.g., Br₂), is another common electrophilic addition reaction proquest.com.

Radical Addition: Under radical conditions, the regioselectivity of the addition can be reversed. For example, the addition of HBr in the presence of peroxides proceeds via a radical chain mechanism and results in the anti-Markovnikov product, where the bromine atom adds to the less substituted carbon ebrary.netwikipedia.orgresearchgate.net. Another important radical addition is the thiol-ene reaction, where a thiol (R-SH) adds across the double bond in an anti-Markovnikov fashion, typically initiated by light or a radical initiator, to form a thioether mdpi.comnih.govwikipedia.org.

| Reaction Type | Reagents | Key Features | Product |

|---|---|---|---|

| Electrophilic Hydrohalogenation | HBr | Follows Markovnikov's rule. | Pentanoic acid, 5-bromohexyl ester |

| Radical Hydrobromination | HBr, Peroxides (ROOR) | Anti-Markovnikov addition. | Pentanoic acid, 6-bromohexyl ester |

| Thiol-Ene Radical Addition | R-SH, Radical Initiator | Anti-Markovnikov addition. | Pentanoic acid, 6-(alkylthio)hexyl ester |

Transesterification Processes with Alternative Alcohols

The ester functionality of pentanoic acid, 4-hexenyl ester can be modified through transesterification. This reaction involves the exchange of the 4-hexenyl alcohol moiety with another alcohol, catalyzed by either an acid or a base mdpi.com.

Acid-Catalyzed Transesterification: In the presence of a strong acid catalyst (e.g., sulfuric acid), the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A nucleophilic attack by another alcohol then leads to a tetrahedral intermediate, which subsequently eliminates the 4-hexen-1-ol to form the new ester. To drive the equilibrium towards the product, the new alcohol is often used in large excess.

Base-Catalyzed Transesterification: A strong base (e.g., sodium methoxide) deprotonates the incoming alcohol to form a more nucleophilic alkoxide. This alkoxide then attacks the carbonyl carbon of the ester, also proceeding through a tetrahedral intermediate to yield the new ester and the 4-hexen-1-oxide anion, which is subsequently protonated wikipedia.org.

Enzymatic Transesterification: Lipases are enzymes that can catalyze the transesterification of esters under mild conditions. This method offers high selectivity and avoids the harsh conditions of acid or base catalysis, which could potentially affect the double bond in the hexenyl chain nih.gov.

Pericyclic Reactions and Intramolecular Rearrangements

While pentanoic acid, 4-hexenyl ester in its ground state is not directly set up for common pericyclic reactions like the Cope or Claisen rearrangements, it could be a precursor to substrates for such transformations.

Cope Rearrangement: The Cope rearrangement is a wikipedia.orgwikipedia.org-sigmatropic rearrangement of a 1,5-diene proquest.comwikipedia.org. To make the subject molecule amenable to this reaction, a double bond would need to be introduced into the pentanoate chain at the γ,δ-position relative to the ester carbonyl.

Claisen Rearrangement: The Claisen rearrangement is a wikipedia.orgwikipedia.org-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether nih.govtue.nl. Conversion of the ester to an appropriate enol ether derivative could potentially enable a Claisen-type rearrangement. For example, an Ireland-Claisen rearrangement could be envisioned if the ester is converted to its silyl (B83357) ketene (B1206846) acetal (B89532) nih.gov.

Ene Reaction: The 4-hexenyl group possesses allylic hydrogens, making it a potential "ene" component in an ene reaction. An intramolecular ene reaction would require the pentanoate portion to be modified into an "enophile," for example, by introducing an α,β-unsaturation rsc.org.

Polymerization and Oligomerization Potential

The presence of a terminal double bond in the 4-hexenyl chain allows pentanoic acid, 4-hexenyl ester to act as a monomer in various polymerization reactions.

Radical Polymerization: The double bond can undergo free-radical polymerization, typically initiated by thermal or photochemical decomposition of a radical initiator. This would lead to a polymer with a polyethylene-like backbone and pendant pentanoate ester groups youtube.com.

Ziegler-Natta Polymerization: Ziegler-Natta catalysts are widely used for the polymerization of α-olefins britannica.comwikipedia.org. The applicability of these catalysts to pentanoic acid, 4-hexenyl ester would depend on the tolerance of the specific catalytic system to the ester functionality.

Acyclic Diene Metathesis (ADMET) Polymerization: As mentioned earlier, if the molecule is converted to a diene, it can undergo ADMET polymerization to produce unsaturated polyesters. This step-growth polymerization method allows for the synthesis of high molecular weight polymers from diene monomers with the concurrent removal of a small volatile molecule like ethylene mdpi.comwikipedia.org.

Oligomerization can occur under similar conditions to polymerization, but with controlled stoichiometry of the monomer and initiator or by the introduction of a chain transfer agent to limit the chain length.

Advanced Analytical Characterization Techniques for Pentanoic Acid, 4 Hexenyl Ester

Chromatographic Separation Methodologies

Chromatography, a cornerstone of separation science, is indispensable for isolating and quantifying Pentanoic acid, 4-hexenyl ester from complex mixtures. The choice of chromatographic technique is dictated by the compound's volatility and polarity.

Gas Chromatography (GC) Applications

Given its volatility, Gas Chromatography (GC) is a primary technique for the analysis of Pentanoic acid, 4-hexenyl ester. When coupled with a mass spectrometer (GC-MS), it provides both separation and structural information. The ester is first vaporized and then separated based on its boiling point and interaction with the stationary phase of the GC column.

While specific application notes for Pentanoic acid, 4-hexenyl ester are not widely published in commercial literature, general methodologies for fatty acid esters are instructive. A typical GC-MS analysis would involve a non-polar or medium-polarity capillary column. The retention time of the ester is a key identifier, influenced by the column's stationary phase, the temperature program of the oven, and the carrier gas flow rate. The subsequent mass spectrum reveals a fragmentation pattern characteristic of the ester's structure, including the molecular ion peak and fragments corresponding to the pentanoate and 4-hexenyl moieties.

| Parameter | Typical Value/Condition |

| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Temperature Program | Initial oven temperature of 50-70°C, ramped to 250-300°C |

| Detector | Mass Spectrometer (MS) |

| Expected Kovats Index | ~1300-1500 on a standard non-polar column |

Table 1: Illustrative Gas Chromatography Parameters for the Analysis of Pentanoic Acid, 4-Hexenyl Ester. This interactive table provides a general framework for the GC analysis of the target compound based on standard methods for similar esters.

High-Performance Liquid Chromatography (HPLC) Methodologies

For less volatile derivatives or when derivatization is not desirable, High-Performance Liquid Chromatography (HPLC) offers a powerful alternative. The separation in HPLC is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase.

For Pentanoic acid, 4-hexenyl ester, a reversed-phase HPLC method would be most appropriate. In this setup, a non-polar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection can be achieved using a UV detector, as the ester group provides some UV absorbance, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). The retention time in HPLC is a function of the mobile phase composition, flow rate, and column temperature.

Supercritical Fluid Chromatography (SFC) for Separation

Supercritical Fluid Chromatography (SFC) presents a hybrid approach, utilizing a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC can offer faster separations and is considered a "green" technology due to the reduced use of organic solvents. While specific applications for Pentanoic acid, 4-hexenyl ester are not documented in readily available literature, SFC is well-suited for the analysis of lipids and esters. The separation mechanism is similar to normal-phase HPLC, and detection is often performed using a flame ionization detector (FID) or mass spectrometry.

Spectroscopic Identification Approaches

Spectroscopy provides the essential tools for the definitive structural elucidation of a molecule once it has been isolated.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule. Both ¹H NMR and ¹³C NMR are employed to map out the carbon-hydrogen framework of Pentanoic acid, 4-hexenyl ester.

In the ¹H NMR spectrum, the chemical shifts and coupling patterns of the protons provide a wealth of information. Key expected signals would include those for the terminal methyl group of the pentanoate chain, the methylene (B1212753) groups adjacent to the carbonyl and the ester oxygen, the vinylic protons of the double bond in the hexenyl group, and the terminal methyl group of the hexenyl chain.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the ester group will have a characteristic downfield chemical shift. The olefinic carbons of the double bond will also appear in a distinct region, and their specific shifts can help confirm the position of the double bond. The remaining aliphatic carbons will appear in the upfield region of the spectrum.

| Carbon Position | Expected ¹³C Chemical Shift (ppm) |

| C=O (Pentanoate) | ~173 |

| -CH=CH- (Hexenyl) | ~120-135 |

| -CH₂-O- (Hexenyl) | ~64 |

| -CH₂-C=O (Pentanoate) | ~34 |

| Aliphatic -CH₂- | ~20-30 |

| Terminal -CH₃ | ~14 |

Table 2: Predicted ¹³C NMR Chemical Shifts for Pentanoic Acid, 4-Hexenyl Ester. This interactive table presents an estimation of the chemical shifts for the key carbon atoms in the molecule, based on general values for similar functional groups.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to specific bond vibrations, providing a fingerprint of the functional groups present.

For Pentanoic acid, 4-hexenyl ester, the IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically found around 1735-1750 cm⁻¹. Other key absorbances would include the C-O stretching vibrations of the ester, and the C-H stretching and bending vibrations of the aliphatic and vinylic parts of the molecule. The C=C stretching vibration of the double bond in the hexenyl moiety would also be present, although it may be of weaker intensity.

Raman spectroscopy would provide complementary information, with the C=C double bond stretch often giving a strong Raman signal.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| C=O Stretch (Ester) | 1735 - 1750 |

| C-O Stretch (Ester) | 1150 - 1250 |

| C=C Stretch (Alkene) | 1640 - 1680 |

| =C-H Stretch (Alkene) | 3010 - 3095 |

| C-H Stretch (Alkane) | 2850 - 2960 |

Table 3: Characteristic Infrared Absorption Frequencies for Pentanoic Acid, 4-Hexenyl Ester. This interactive table highlights the key IR absorption bands expected for the functional groups present in the molecule.

Mass Spectrometry (MS) Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In electron ionization (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure.

The primary fragmentation pathways for these types of esters include:

Alpha-cleavage: This can occur on either side of the carbonyl group. Cleavage of the C-O bond results in the formation of an acylium ion, [CH₃(CH₂)₃CO]⁺, with an m/z of 85. Cleavage of the bond between the carbonyl carbon and the alkyl chain of the pentanoic acid moiety can lead to the loss of a butyl radical, though this is generally less favorable. libretexts.orgresearchgate.net

McLafferty Rearrangement: This is a characteristic fragmentation for esters with a sufficiently long alkyl chain containing a γ-hydrogen. The rearrangement involves the transfer of a hydrogen atom to the carbonyl oxygen, followed by the cleavage of the β-bond, resulting in a neutral alkene and a charged enol. For pentanoic acid esters, this typically produces a characteristic ion at m/z 102 (for the protonated acid) or related fragments. libretexts.org

Fragmentation of the Alcohol Moiety: The hexenyl portion of the molecule also undergoes fragmentation. The double bond in the hexenyl chain influences the fragmentation, often leading to the formation of resonance-stabilized allylic or vinylic cations. The loss of the entire hexenyl group would result in a fragment corresponding to protonated pentanoic acid. Conversely, cleavage can result in a hexenyl cation [C₆H₁₁]⁺, which would appear at m/z 83, or fragments thereof. The ion at m/z 67, corresponding to [C₅H₇]⁺, is a common fragment from the hexenyl chain. mdpi.com

Based on experimental data for the isomer (Z)-3-hexenyl pentanoate, the following table summarizes the most abundant ions observed in its GC-MS analysis.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Plausible Ion Structure/Fragment |

|---|---|---|

| 82 | 99.99 | [C₆H₁₀]⁺ (from hexenyl moiety) |

| 67 | 78.41 | [C₅H₇]⁺ (from hexenyl moiety) |

| 85 | 51.12 | [CH₃(CH₂)₃CO]⁺ (Acylium ion) |

| 57 | 46.34 | [C₄H₉]⁺ (Butyl fragment) |

| 41 | 38.36 | [C₃H₅]⁺ (Allyl cation) |

Hyphenated Techniques for Comprehensive Analysis

To analyze complex mixtures containing pentanoic acid, 4-hexenyl ester, a separation step is required prior to detection. Hyphenated techniques, which couple a separation method with a detection method, are essential for this purpose.

GC-MS Integration for Volatile Analysis

Gas chromatography-mass spectrometry (GC-MS) is the premier technique for the analysis of volatile compounds like pentanoic acid, 4-hexenyl ester. researchgate.net In this method, a sample is injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a long capillary column. As each compound elutes from the column, it enters the mass spectrometer for ionization, fragmentation, and detection.

LC-MS Applications for Non-Volatile Components

While GC-MS excels at analyzing volatile components, liquid chromatography-mass spectrometry (LC-MS) is the method of choice for semi-volatile and non-volatile compounds that may be present in the same sample matrix. researchgate.net Direct analysis of volatile esters like pentanoic acid, 4-hexenyl ester by LC-MS is challenging due to their poor ionization efficiency in common sources like electrospray ionization (ESI). utsunomiya-u.ac.jpresearchgate.net

However, LC-MS, particularly LC-tandem mass spectrometry (LC-MS/MS), is invaluable for characterizing the non-volatile constituents of a complex mixture. For instance, in the analysis of a fruit extract or essential oil, GC-MS would identify the volatile esters, terpenes, and alcohols, while LC-MS/MS would be used to identify and quantify non-volatile compounds such as flavonoids, phenolic acids, and larger carotenoid esters. researchgate.netnih.govnih.gov This provides a complete chemical profile of the sample. For certain analytes, chemical derivatization may be employed to enhance ionization efficiency and improve detection limits in LC-MS. utsunomiya-u.ac.jpresearchgate.net

Advanced Spectroscopic Methods

For unambiguous structure confirmation, especially when dealing with isomers or novel compounds, more advanced spectroscopic techniques are employed.

High-Resolution Mass Spectrometry (HRMS)

HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio of an ion with extremely high accuracy (typically to four or five decimal places). This allows for the determination of a compound's exact mass, from which a unique elemental formula can be derived. nih.gov For pentanoic acid, 4-hexenyl ester, the calculated exact mass is 184.14633 Da for the molecular formula C₁₁H₂₀O₂. researchgate.net

This capability is crucial for distinguishing between isomers or other compounds that may have the same nominal (integer) mass. For example, another compound with a different formula might also have a nominal mass of 184 Da, but its exact mass would differ, allowing HRMS to differentiate them. nih.gov

2D-NMR Spectroscopy

Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy provides information about the connectivity of atoms within a molecule, offering definitive structural proof. nist.gov Several 2D-NMR experiments are used in concert:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms (²J and ³J couplings). mdpi.com For pentanoic acid, 4-hexenyl ester, COSY would show correlations between the protons along the pentanoyl chain and along the hexenyl chain, confirming the integrity of these two structural units.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atoms they are attached to (¹J coupling). mdpi.com It allows for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum to its corresponding proton signal in the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically ²J and ³J couplings). researchgate.net This is arguably the most powerful 2D-NMR technique for piecing together a molecule's structure. For pentanoic acid, 4-hexenyl ester, a key HMBC correlation would be observed between the protons on the carbon adjacent to the oxygen in the hexenyl moiety (C1' of the alcohol part) and the carbonyl carbon (C=O) of the pentanoate moiety. This correlation across the ester linkage definitively connects the two parts of the molecule.

By combining the information from these advanced analytical techniques, a complete and unambiguous chemical characterization of pentanoic acid, 4-hexenyl ester can be achieved.

Biological and Ecological Significance of Pentanoic Acid, 4 Hexenyl Ester

Natural Occurrence and Biosynthesis Pathways

The presence of pentanoic acid, 4-hexenyl ester in nature is subtle, with its detection often tied to specific ecological contexts and requiring sensitive analytical techniques. Its biosynthesis is intrinsically linked to common metabolic pathways within plants and microorganisms.

Identification in Phytochemical Profiles

While not a ubiquitously identified plant volatile, evidence suggests the presence of hexenyl esters, including isomers of pentanoic acid, hexenyl ester, in the chemical profiles of certain plant species, particularly in response to biotic stress.

A study on three cultivars of Rhododendron ('Zihe', 'Yanzhimi', and 'Taile') investigated their metabolic responses to infestation by the azalea lace bug (Stephanitis pyrioides). This research utilized headspace solid-phase microextraction combined with gas chromatography-mass spectrometry (HS-SPME/GC-MS) to analyze the volatile metabolites. In total, 81 volatile compounds were detected across 11 categories. The study found that the most susceptible cultivar, 'Zihe', exhibited an increased production of terpenes, aromatics, and alcohols following infestation. nih.gov Although this study did not specifically list pentanoic acid, 4-hexenyl ester, the upregulation of alcohol precursors in response to herbivory points towards the potential for ester formation as part of the plant's defense response.

Further research is required to definitively identify and quantify pentanoic acid, 4-hexenyl ester in a broader range of plant species and to understand the specific triggers for its production.

Role in Insect Chemo-communication Systems

The role of pentanoic acid, 4-hexenyl ester in insect chemo-communication is an area of active research, with evidence from related compounds suggesting its potential as a semiochemical. Semiochemicals are signaling molecules used in communication, and can be categorized as pheromones (intraspecific communication) or allelochemicals (interspecific communication), which include kairomones (beneficial to the receiver), allomones (beneficial to the emitter), and synomones (beneficial to both). researchgate.net

While direct evidence for pentanoic acid, 4-hexenyl ester is limited, numerous studies have highlighted the importance of other esters in insect behavior. For instance, various volatile esters are known to be key components of fruit aromas that attract fruit-feeding insects. thegoodscentscompany.com Electrophysiological studies, such as electroantennography (EAG), have shown that the antennae of many insect species are sensitive to a range of volatile esters, indicating their ability to detect these compounds in their environment. nih.govtandfonline.com

The structural similarity of pentanoic acid, 4-hexenyl ester to known insect attractants and repellents suggests it may function as a kairomone, potentially signaling the presence of a host plant to herbivores, or as a synomone, attracting predators or parasitoids of those herbivores.

Microbial Production and Biotransformation Pathways

Microorganisms are capable of producing a wide array of volatile esters through various biochemical pathways. The microbial synthesis of esters typically involves the condensation of an alcohol and an acyl-CoA, a reaction often catalyzed by alcohol acyltransferases (AATs). mdpi.com This process offers a sustainable alternative to chemical synthesis for the production of flavor and fragrance compounds. bohrium.com

Research has demonstrated the potential for microbial production of various unsaturated fatty acids and their derivatives. For example, some bacteria can convert vegetable oils into rare unsaturated fatty acids and alcohols, which are then stored as wax esters. researchgate.net While the specific microbial production of pentanoic acid, 4-hexenyl ester has not been explicitly documented, the known metabolic capabilities of microorganisms suggest it is a feasible biotransformation. The necessary precursors, pentanoic acid and 4-hexen-1-ol (B3030600), can be derived from common microbial metabolic pathways.

The primary pathways for microbial ester biosynthesis include:

Alcohol Acyltransferase (AAT) Pathway: This is a common route for the formation of volatile esters in yeast and other fungi. It involves the transfer of an acyl group from acyl-CoA to an alcohol.

Esterase-mediated Synthesis: Some esterases can catalyze the reverse reaction of hydrolysis, leading to ester formation, particularly under conditions of low water activity.

Baeyer-Villiger Monooxygenase Pathway: These enzymes can convert ketones into esters.

Further investigation into screening and engineering microorganisms with the appropriate enzymatic machinery could lead to the development of biocatalytic processes for the production of pentanoic acid, 4-hexenyl ester.

Chemoecological Interactions and Roles

The presence of pentanoic acid, 4-hexenyl ester and related compounds in the environment can mediate a variety of ecological interactions, influencing the behavior of organisms from different trophic levels.

Plant-Pollinator and Plant-Herbivore Interactions

Volatile organic compounds are crucial in mediating interactions between plants and insects. In the context of herbivory, plants release a blend of volatiles upon damage, which can serve as a "cry for help" to attract natural enemies of the attacking herbivores. This is a well-documented form of indirect plant defense. Studies on Rhododendron have shown that infestation by the azalea lace bug leads to significant changes in the plant's volatile profile. nih.govnih.gov The release of compounds like hexenyl esters can attract predators and parasitoids to the damaged plant, thereby reducing herbivore pressure.

The response to herbivory can vary between different plant cultivars. In the case of Rhododendron, a study comparing three cultivars found that the most susceptible cultivar had a more pronounced upregulation of various volatile compounds after being attacked by lace bugs. nih.gov This suggests that the composition and quantity of the volatile blend can influence the degree of susceptibility to herbivores.

Table 1: Volatile Metabolites Identified in Rhododendron Cultivars in Response to Azalea Lace Bug Infestation

| Metabolite Category | Number of Identified Compounds |

| Terpenes | 15 |

| Alcohols | 12 |

| Esters | 10 |

| Aldehydes | 8 |

| Ketones | 7 |

| Aromatics | 6 |

| Alkanes | 11 |

| Alkenes | 5 |

| Acids | 3 |

| Phenols | 2 |

| Other | 2 |

| Data adapted from a study on the metabolomic responses of three Rhododendron cultivars. nih.gov |

Olfactory Responses in Non-Human Organisms

The ability of an organism to detect a chemical compound is fundamental to its potential behavioral response. Electrophysiological techniques, such as electroantennography (EAG), are used to measure the response of an insect's antenna to volatile compounds. Studies have shown that various insects exhibit EAG responses to a range of C6 green leaf volatiles, including alcohols, aldehydes, and esters like (Z)-3-hexenyl acetate (B1210297). nih.govtandfonline.com This indicates that the olfactory systems of these insects are equipped to detect such compounds.

For example, research on grasshopper species has demonstrated strong EAG responses to C6-alcohols and esters, suggesting that these compounds are important cues in their environment. nih.gov Similarly, the agromyzid fly, Liriomyza sativae, shows a higher EAG response to C6-alcohols compared to other chain lengths. tandfonline.com

Table 2: Examples of Insect EAG Responses to Related Hexenyl Esters

| Insect Species | Compound | Response |

| Various grasshopper species | (Z)-3-hexenyl acetate | Strong EAG response |

| Liriomyza sativae (agromyzid fly) | (E)-3-hexenyl acetate | EAG response detected |

| This table provides examples of insect olfactory responses to related compounds, suggesting the potential for similar responses to Pentanoic acid, 4-hexenyl ester. nih.govtandfonline.com |

Influence on Microbial Community Dynamics

Furthermore, many plants release green leaf volatiles (GLVs), a group of C6 compounds including aldehydes and esters like (Z)-3-hexenyl acetate, in response to tissue damage. wikipedia.orgnih.gov These GLVs can act as signaling molecules that influence neighboring plants and the surrounding microbial communities. wikipedia.orgmdpi.com Studies on GLVs have shown they can prime plant defenses against pathogens and herbivores, a process that inherently involves the plant's interaction with its microbiome. mdpi.com Given that Pentanoic acid, 4-hexenyl ester shares structural similarities with naturally occurring volatile esters, it is plausible that its presence in soil could lead to shifts in microbial populations. These changes could arise from the compound serving as a carbon source for some microbes, or by acting as a signaling molecule that alters microbial gene expression, motility, and biofilm formation, similar to the effects observed with other microbial volatiles. nih.gov The specific impacts would likely depend on the concentration of the ester, the existing microbial community composition, and environmental factors such as soil type and nutrient availability.

Enzymatic Transformations in Non-Human Biological Systems

Esterase-Mediated Hydrolysis in Organisms

The primary enzymatic transformation anticipated for Pentanoic acid, 4-hexenyl ester in non-human biological systems is hydrolysis, mediated by esterases. Esterases are a ubiquitous class of enzymes that catalyze the cleavage of ester bonds to produce a carboxylic acid and an alcohol. nih.gov In the case of Pentanoic acid, 4-hexenyl ester, hydrolysis would yield pentanoic acid and 4-hexen-1-ol.

Bacterial esterases, in particular, are known to hydrolyze a wide variety of synthetic esters. nih.gov These enzymes often possess a catalytic triad (B1167595) of amino acids (typically serine, histidine, and an acidic residue) that facilitates the hydrolytic reaction. frontiersin.org The substrate specificity of these esterases can be broad, allowing them to act on a range of compounds. For example, carboxylesterases have been identified in various organisms that hydrolyze volatile esters. In Arabidopsis thaliana, the carboxylesterase AtCXE12 has been shown to convert (Z)-3-hexenyl acetate to (Z)-3-hexenol. biorxiv.org Given the structural similarity, it is highly probable that microbial esterases present in soil and gut environments could catalyze the hydrolysis of Pentanoic acid, 4-hexenyl ester. This biotransformation is a critical step in the degradation of the compound, breaking it down into smaller, more readily metabolized molecules. The efficiency of this hydrolysis would be dependent on factors such as the concentration of the ester and the specific types of esterases present in the microbial community.

Reductive and Oxidative Pathways in Microorganisms

Following the initial hydrolysis of Pentanoic acid, 4-hexenyl ester, the resulting products, pentanoic acid and 4-hexen-1-ol, can be further metabolized by microorganisms through various reductive and oxidative pathways.

Pentanoic Acid Metabolism: Pentanoic acid, a short-chain fatty acid, can be readily utilized by many bacteria. The metabolic pathways for fatty acids are well-established. It is likely that pentanoic acid would enter the β-oxidation pathway, where it would be sequentially broken down to acetyl-CoA. This acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle for energy production or be used in various biosynthetic pathways. The ability of microorganisms to degrade straight-chain carboxylic acids is a fundamental metabolic process. frontiersin.orgnih.gov

4-Hexen-1-ol Metabolism: The metabolism of 4-hexen-1-ol is likely to proceed through oxidation. The alcohol group can be oxidized first to an aldehyde (4-hexenal) and then to a carboxylic acid (4-hexenoic acid) by alcohol and aldehyde dehydrogenases, respectively. nih.gov The resulting unsaturated carboxylic acid can then be further metabolized. The double bond in the 4-position presents a point for further transformation. Microorganisms possess enzymes capable of reducing carbon-carbon double bonds in unsaturated carbonyl compounds. nih.gov It is also possible that the unsaturated fatty acid could be isomerized and then enter the β-oxidation pathway. Some bacteria, like Aeromonas hydrophila, have been shown to convert unsaturated fatty acids into other rare unsaturated fatty acids and alcohols. researchgate.net

The table below summarizes the plausible enzymatic transformations and the enzymes that may be involved.

| Transformation | Substrate | Product(s) | Potential Enzyme Class |

| Hydrolysis | Pentanoic acid, 4-hexenyl ester | Pentanoic acid + 4-Hexen-1-ol | Carboxylesterase |

| Oxidation | 4-Hexen-1-ol | 4-Hexenal | Alcohol Dehydrogenase |

| Oxidation | 4-Hexenal | 4-Hexenoic acid | Aldehyde Dehydrogenase |

| Reduction | 4-Hexenoic acid | Hexanoic acid | Enoate Reductase |

| β-Oxidation | Pentanoic acid / Hexanoic acid | Acetyl-CoA | Fatty Acid Oxidase |

Ecotoxicological Implications in Non-Target Organisms

Aquatic Organism Exposure and Response Assessments

The ecotoxicological effects of Pentanoic acid, 4-hexenyl ester on aquatic organisms have not been specifically documented. However, by examining data on structurally similar compounds, potential risks can be inferred. The toxicity of esters in aquatic environments is often related to their water solubility and their susceptibility to hydrolysis. nih.gov Lower molecular weight, more water-soluble esters tend to exhibit higher toxicity. epa.gov

For invertebrates like Daphnia magna, a common model organism in aquatic toxicology, exposure to various esters has been studied. For example, chronic toxicity studies on a range of phthalate (B1215562) esters have shown that effects on survival and reproduction can occur, with toxicity generally increasing as water solubility decreases for lower-molecular-weight phthalates. epa.gov For instance, the 48-hour median effective concentration (EC50) for dibutyl phthalate and butyl benzyl (B1604629) phthalate in Daphnia magna were found to be 8.978 mg/L and 4.785 mg/L, respectively. nih.gov Given that Pentanoic acid, 4-hexenyl ester is a relatively small, volatile ester, its potential for acute and chronic toxicity to sensitive aquatic invertebrates should be considered.

The following table provides a hypothetical framework for assessing the aquatic toxicity of Pentanoic acid, 4-hexenyl ester, based on data from analogous compounds.

| Organism | Endpoint | Potential Effect Concentration | Analogous Compound |

| Daphnia magna | 48h EC50 (Immobilization) | mg/L range | Dibutyl phthalate, Butyl benzyl phthalate nih.gov |

| Rainbow Trout (Oncorhynchus mykiss) | Chronic (Growth/Survival) | Low mg/L range | Dimethyl phthalate, Di-n-butyl phthalate epa.gov |

Terrestrial Organism Interaction and Environmental Impact

In the terrestrial environment, Pentanoic acid, 4-hexenyl ester, as a volatile organic compound, could interact with a range of non-target organisms, including soil invertebrates and plants. The impact of volatile esters on terrestrial ecosystems is an area of active research, with many effects being subtle and context-dependent.

Soil invertebrates are constantly exposed to a complex mixture of VOCs emitted by plants and microorganisms. nih.gov Some VOCs can act as attractants or repellents to these organisms. For example, green leaf volatiles, which include esters similar to the target compound, can influence the behavior of insects. wikipedia.org Depending on the concentration, Pentanoic acid, 4-hexenyl ester could potentially disrupt the chemical communication of soil organisms, affecting processes such as foraging and predation. The direct toxicity to soil invertebrates would depend on the dose and duration of exposure.

The impact on plants could be multifaceted. Some VOCs can be taken up by plants and may have phytotoxic effects at high concentrations. Conversely, some plant-associated bacteria produce VOCs that can promote plant growth and induce systemic resistance to pathogens. nih.gov For example, the bacterial volatile 2,3-butanediol (B46004) has been shown to enhance pathogen resistance in maize. nih.gov It is conceivable that the introduction of Pentanoic acid, 4-hexenyl ester into the soil environment could alter the composition of the rhizosphere microbiome, which in turn could have indirect effects on plant health and growth. The compound itself, or its degradation products, could also have direct allelopathic effects on plants, either inhibiting or stimulating growth, a phenomenon observed with other secondary metabolites. wikipedia.org

Potential for Environmental Bioaccumulation in Ecosystems

The potential for a chemical substance to bioaccumulate in living organisms is a critical aspect of its environmental risk assessment. Bioaccumulation refers to the process by which a substance is absorbed by an organism from all environmental sources, including water, food, and sediment, leading to a concentration in the organism that is higher than in the surrounding environment. For Pentanoic acid, 4-hexenyl ester, a comprehensive evaluation of its bioaccumulation potential involves an analysis of its physicochemical properties, particularly its partitioning behavior between organic and aqueous phases, and its environmental persistence.

Physicochemical Properties and Bioaccumulation Potential

A key indicator of a substance's tendency to bioaccumulate is the octanol-water partition coefficient (Kow), typically expressed as its logarithm (Log Kow). This value quantifies a chemical's lipophilicity, or its affinity for fatty tissues over water. A higher Log Kow value generally suggests a greater potential for the substance to be stored in the fatty tissues of organisms.

For Pentanoic acid, 4-hexenyl ester, a computed XLogP3 value, which is an estimation of the Log Kow, is 3.2. nih.gov Generally, substances with a Log Kow value greater than 3 are considered to have a potential for bioconcentration in aquatic organisms. europa.eu The bioconcentration factor (BCF) is the ratio of the concentration of a chemical in an organism to its concentration in the surrounding water at equilibrium. While no experimental BCF data for Pentanoic acid, 4-hexenyl ester are available, the Log Kow value suggests a moderate potential for it to accumulate in aquatic life.

Below is a table summarizing the relevant computed properties of Pentanoic acid, 4-hexenyl ester that influence its environmental behavior.

| Property | Value | Source |

| Molecular Formula | C11H20O2 | PubChem nih.gov |

| Molecular Weight | 184.27 g/mol | PubChem nih.gov |

| XLogP3 (Log Kow estimate) | 3.2 | PubChem nih.gov |

This interactive table provides key physicochemical data for Pentanoic acid, 4-hexenyl ester. Users can sort the data by property or value.

Environmental Fate and Persistence

The ultimate extent of bioaccumulation depends not only on a substance's lipophilicity but also on its persistence in the environment. If a chemical degrades rapidly, it will have less opportunity to be taken up by organisms. Esters, in general, are susceptible to hydrolysis, a chemical reaction with water that breaks the ester bond, yielding an alcohol and a carboxylic acid. nih.gov In this case, the hydrolysis of Pentanoic acid, 4-hexenyl ester would produce pentanoic acid and 4-hexen-1-ol.

Pentanoic acid (also known as valeric acid) is reported to be readily biodegradable and is not expected to persist or bioaccumulate in the environment. nih.gov The alcohol moiety, 4-hexen-1-ol, is also expected to be biodegradable.

Furthermore, studies on related hexenyl esters, often referred to as green leaf volatiles (GLVs), indicate that they are susceptible to atmospheric degradation. nih.govrsc.org Research has shown that these compounds react with atmospheric oxidants such as hydroxyl (OH) radicals and ozone, leading to their removal from the atmosphere. nih.govrsc.orgacs.org While these studies focus on the atmospheric fate, they suggest that the unsaturated hexenyl portion of the molecule is reactive and contributes to its degradation.

Research Findings and Data Gaps

Direct research on the bioaccumulation of Pentanoic acid, 4-hexenyl ester in specific ecosystems or organisms is limited. The assessment of its potential to bioaccumulate is therefore primarily based on its physicochemical properties and the known environmental fate of structurally similar compounds.

The following table presents a summary of the assessment of bioaccumulation potential based on available data.

| Parameter | Finding | Implication for Bioaccumulation |

| Log Kow (estimated) | 3.2 nih.gov | Moderate potential for bioconcentration. |

| Hydrolysis | Esters are known to hydrolyze. nih.gov | Likely degradation pathway, reducing persistence and thus bioaccumulation potential. |

| Biodegradability of Hydrolysis Products | Pentanoic acid is readily biodegradable. nih.gov | Limits the persistence of one of the breakdown products. |

| Atmospheric Degradation of Related Esters | Hexenyl esters are degraded by atmospheric oxidants. nih.govrsc.orgacs.org | Suggests the molecule is not highly persistent in the atmosphere, which can be a long-range transport pathway. |

| Experimental BCF Data | Not available. | Direct measure of bioaccumulation in aquatic organisms is unknown. |

This interactive table summarizes the factors influencing the bioaccumulation potential of Pentanoic acid, 4-hexenyl ester. Users can explore the different parameters and their implications.

Industrial and Material Science Applications of Pentanoic Acid, 4 Hexenyl Ester

Flavor and Fragrance Industry Applications

Esters are renowned for their characteristic fruity and pleasant aromas, making them staples in the flavor and fragrance industry. scentjourner.com The scent of an ester is determined by its constituent alcohol and carboxylic acid. In the case of pentanoic acid, 4-hexenyl ester, the combination of pentanoic acid (also known as valeric acid) and 4-hexenol as precursors suggests a unique aromatic profile.

Aromatic Profiles and Sensory Evaluation Studies

It is plausible that pentanoic acid, 4-hexenyl ester possesses a combination of green, fruity, and perhaps slightly waxy or fatty notes. The "green" character often associated with hexenol derivatives could be a dominant feature. To definitively characterize its aromatic profile, comprehensive sensory evaluation studies involving trained panelists would be necessary. Such studies would typically involve gas chromatography-olfactometry (GC-O) to identify the specific odor-active compounds and their intensities.

Role in Chemical Formulations for Non-Ingestible Products

Beyond its potential use as a primary fragrance component, pentanoic acid, 4-hexenyl ester could also serve as a modifier or supporting note in complex fragrance formulations for a variety of non-ingestible products. These could include perfumes, air fresheners, detergents, and other household goods. In such formulations, it could contribute to a more natural and well-rounded scent profile, adding a fresh and green lift to floral or fruity compositions. Esters are valued in the cosmetic industry not only for their scent but also for their properties as emollients and moisturizers, suggesting a potential dual function in skincare and cosmetic products. ontosight.ai

Chemical Intermediate in Advanced Organic Synthesis

The reactivity of the functional groups within pentanoic acid, 4-hexenyl ester makes it a potential candidate for use as a chemical intermediate in the synthesis of more complex molecules.

Precursor for Specialty Chemicals and Fine Chemicals

The ester and alkene functionalities present in pentanoic acid, 4-hexenyl ester offer reactive sites for a variety of chemical transformations. The double bond in the hexenyl group can undergo reactions such as hydrogenation, epoxidation, or polymerization, leading to the formation of new specialty chemicals. For example, epoxidation of the double bond would yield an epoxide, a versatile intermediate for the synthesis of various fine chemicals, including resins, adhesives, and cross-linking agents. The ester group can be hydrolyzed to yield the parent carboxylic acid and alcohol, or it can undergo transesterification to produce different esters.

Building Block for Complex Molecular Structures

In the field of advanced organic synthesis, the search for novel building blocks is continuous. Organic building blocks are functionalized molecules that serve as the foundational components for constructing more elaborate molecular architectures. nih.gov Pentanoic acid, 4-hexenyl ester, with its linear chain and two distinct functional groups, could serve as a useful building block. Its bifunctionality allows for stepwise or selective reactions, enabling the controlled assembly of complex target molecules, which could have applications in pharmaceuticals or other specialized chemical sectors.

Materials Science and Polymer Chemistry Contributions

The presence of a polymerizable double bond in the hexenyl portion of pentanoic acid, 4-hexenyl ester suggests its potential utility in materials science and polymer chemistry.

Esters can be utilized as monomers or additives in the synthesis of polymers. ontosight.ai The alkene group in pentanoic acid, 4-hexenyl ester could potentially participate in addition polymerization reactions, either with itself to form a homopolymer or with other monomers to create copolymers. The resulting polymers would possess side chains derived from the pentanoate group, which could influence the physical properties of the material, such as its flexibility, solubility, and thermal stability. By carefully selecting comonomers, it may be possible to tailor the properties of the resulting polymer for specific applications, such as coatings, adhesives, or plasticizers. Further research into the polymerization behavior of this specific ester would be required to fully understand its potential contributions to polymer chemistry.

Monomer for Polymerization Reactions

The structure of pentanoic acid, 4-hexenyl ester, which includes a terminal carbon-carbon double bond in its 4-hexenyl group, theoretically qualifies it as a monomer for addition polymerization reactions. This unsaturation provides a reactive site for polymerization processes, similar to other alkenyl esters. nih.govresearchgate.net

In theory, the polymerization of pentanoic acid, 4-hexenyl ester would proceed via the opening of the double bond, allowing for the formation of a long-chain polymer. The general mechanism for the free-radical polymerization of such a monomer would involve initiation, propagation, and termination steps. The resulting polymer would feature a saturated carbon backbone with pentanoate ester side chains.

The properties of the resulting polymer would be influenced by the long, flexible hexenyl-pentanoate side chains. These side chains would likely impart a low glass transition temperature (Tg), resulting in a soft and flexible material. The specific polymerization conditions, such as the choice of initiator, temperature, and pressure, would significantly impact the molecular weight and polydispersity of the polymer, and thus its final properties. msu.edu

| Property | Predicted Value/Characteristic |

| Monomer | Pentanoic acid, 4-hexenyl ester |

| CAS Number | 81998-33-4 |

| Molecular Formula | C₁₁H₂₀O₂ |

| Molecular Weight | 184.28 g/mol |

| Polymerization Type | Addition (Free-Radical) |

| Theoretical Polymer Structure | Poly(4-hexenyl pentanoate) |

| Predicted Polymer Properties | Low Tg, flexible, potentially amorphous |

This table is based on theoretical predictions and analogies to similar compounds.

Plasticizer and Additive Roles in Polymeric Systems

The molecular architecture of pentanoic acid, 4-hexenyl ester suggests its potential utility as a plasticizer in polymeric systems. Plasticizers are additives that increase the flexibility and workability of a polymer by reducing the intermolecular forces between polymer chains. specialchem.com Ester-based plasticizers are widely used due to their compatibility with many polymers and their ability to impart desirable properties. hallstarindustrial.com

The effectiveness of an ester as a plasticizer is dependent on its chemical structure, including the length and branching of the alkyl chains. mdpi.commdpi.com Pentanoic acid, 4-hexenyl ester possesses both a moderately long alkyl chain in the pentanoate group and a hexenyl group, which could effectively solvate polymer chains and increase the free volume within the polymer matrix. This would lead to a reduction in the glass transition temperature and an increase in the flexibility of the material.

Theoretically, pentanoic acid, 4-hexenyl ester could be incorporated into polymers like polyvinyl chloride (PVC) to soften the material and make it more pliable. Its compatibility with a given polymer would depend on the balance between its polar ester group and its nonpolar hydrocarbon chains. mdpi.com

A comparative table of predicted properties for pentanoic acid, 4-hexenyl ester alongside common commercial plasticizers is presented below.

| Property | Pentanoic acid, 4-hexenyl ester (Predicted) | Dioctyl phthalate (B1215562) (DOP) | Diisononyl phthalate (DINP) |

| Molecular Formula | C₁₁H₂₀O₂ | C₂₄H₃₈O₄ | C₂₆H₄₂O₄ |

| Molecular Weight ( g/mol ) | 184.28 | 390.56 | 418.6 |

| Boiling Point (°C) | Not available | ~385 | ~402 |

| Primary Function | Increase flexibility and workability | Increase flexibility and workability | Increase flexibility and durability |